Etilefrine, (R)-

Chiral pharmacology Enantiomer potency Stereoselective adrenergic agonism

(R)-Etilefrine is the pharmacologically active (eutomer) enantiomer of the sympathomimetic amine etilefrine, a direct-acting agonist at α1- and β1-adrenergic receptors. It belongs to the 3-hydroxy-phenylethanolamine class and is the N-ethyl analog of phenylephrine, structurally distinguished by an N-ethyl substituent in place of the N-methyl group found in phenylephrine and adrenaline.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 2259-99-6
Cat. No. B15187989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtilefrine, (R)-
CAS2259-99-6
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCNCC(C1=CC(=CC=C1)O)O
InChIInChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m0/s1
InChIKeySQVIAVUSQAWMKL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Etilefrine (CAS 2259-99-6): Stereochemically-Defined Adrenergic Agonist for Orthostatic Hypotension Research and Reference Standard Applications


(R)-Etilefrine is the pharmacologically active (eutomer) enantiomer of the sympathomimetic amine etilefrine, a direct-acting agonist at α1- and β1-adrenergic receptors [1]. It belongs to the 3-hydroxy-phenylethanolamine class and is the N-ethyl analog of phenylephrine, structurally distinguished by an N-ethyl substituent in place of the N-methyl group found in phenylephrine and adrenaline [2]. Clinically, etilefrine is administered as the racemic (50:50) mixture; however, the (R)-(-)-enantiomer is recognized as the stereoisomer predominantly responsible for receptor-mediated pharmacological activity [3]. The (R)-enantiomer (CAS 2259-99-6) is therefore of critical importance as a chiral reference standard, as a research tool for studying stereoselective adrenergic signaling, and for investigations into enantiomer-specific pharmacokinetics and toxicology.

Why Racemic Etilefrine or Its (S)-Enantiomer Cannot Substitute for (R)-Etilefrine in Stereochemistry-Sensitive Applications


The clinically used racemic etilefrine contains 50% of the (S)-(+)-enantiomer, which is pharmacologically confirmed to be less active than the (R)-(-)-enantiomer in animal experiments [1]. This is not merely a theoretical concern: stereoselectivity in etilefrine transport by the organic cation transporter OCT1 has been experimentally demonstrated, meaning the two enantiomers may exhibit differential cellular uptake and disposition [2]. Consequently, for applications requiring defined stereochemical identity — such as receptor binding studies, enantiomer-specific pharmacokinetic profiling, chiral analytical method validation, or investigation of stereoselective toxicology — racemic etilefrine introduces a confounding variable that obscures the true pharmacological signal. In research contexts, use of the isolated (R)-enantiomer eliminates the noise contributed by the distomer, enabling unambiguous attribution of observed effects to the pharmacologically relevant stereoisomer.

(R)-Etilefrine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Analogs and Alternative Vasopressors


Enantiomeric Activity: (R)-(-)-Etilefrine Confirmed as the Pharmacologically Active Eutomer in Animal Experiments

The enantiomers of etilefrine were separately synthesized via enantioselective hydrogenation and their pharmacological activities compared in an animal experiment. The study conclusively demonstrated that the (R)-(-)-enantiomer is more effective than the (S)-(+)-enantiomer [1]. This finding is corroborated by independent authoritative pharmacological reference sources, which cite the Knorr 1984 study to confirm that the (R)-(-)-enantiomer is the stärker wirksam (more strongly active) stereoisomer [2]. While the full quantitative potency ratio is not available from the publicly accessible abstract, the directionality and statistical significance of the enantiomeric potency difference are firmly established. This provides a scientifically robust rationale for using the isolated (R)-enantiomer in any application where enantiomeric purity may influence experimental outcomes.

Chiral pharmacology Enantiomer potency Stereoselective adrenergic agonism

Clinical Dosing Efficiency vs. Phenylephrine: Lower Total Vasopressor Requirement and Shorter Hypotension Duration in Cesarean Section

In a multicenter, randomized, double-blind controlled clinical trial comparing etilefrine and phenylephrine for the treatment of hypotension during spinal anesthesia for cesarean delivery, 196 patients were randomized (98 per group) [1]. The two agents were equally effective for the primary outcome (umbilical arterial pH: 7.27 vs. 7.28, P = 0.493) and showed no difference in maternal or fetal safety outcomes. However, etilefrine demonstrated a statistically significant advantage in dosing efficiency: the total dose of vasopressor required was lower in the etilefrine group (5.66 mL vs. 6.51 mL, P = 0.024), and the total time of hypotension was significantly shorter (2.78 min vs. 3.25 min, P = 0.021). This indicates that, at equipotent clinical efficacy, etilefrine achieves faster resolution of hypotensive episodes with less total drug exposure compared to phenylephrine.

Obstetric anesthesia Vasopressor comparison Spinal hypotension

Duration of Action Advantage vs. Adrenaline: Weaker Potency Offset by Substantially Longer-Lasting Hemodynamic Effect

Etilefrine is structurally and pharmacologically closely related to adrenaline but displays a clinically meaningful pharmacokinetic/pharmacodynamic divergence: it is weaker in potency yet substantially longer-acting [1]. Authoritative veterinary pharmacology references state that etilefrine, wie Adrenalin, führt zu einer starken alpha-mimetischen und einer ausgeprägten beta-mimetischen Wirkung. Es ist zwar schwächer, jedoch wesentlich länger wirksam als Adrenalin (it is weaker, but substantially longer-acting than adrenaline) [1]. Additionally, etilefrine shares with dobutamine a high selective action at cardiac β1-receptors, which is stronger than its action at vascular α-receptors [2]. This dual profile — prolonged duration plus cardiac β1 selectivity — differentiates etilefrine from both the ultrashort-acting adrenaline and from pure α1-agonists such as phenylephrine and midodrine.

Duration of action Adrenergic agonist comparison Hemodynamic pharmacology

Vasopressor Potency Ranking: Etilefrine Positioned in the Quantitative Hierarchy Below Noradrenaline and Midodrine Metabolite ST 1059 in Isolated Vascular Preparations

In isolated dog femoral arteries and veins, the pharmacologically active metabolite of midodrine (ST 1059) was shown to be a potent vasoconstrictor, ranking below noradrenaline and norfenefrine but more potent than etilefrine [1]. In a parallel study on isolated human veins, ST 1059 elicited 80% of the contraction induced by noradrenaline, establishing a quantitative benchmark against which etilefrine's vasoconstrictor efficacy can be contextualized [2]. Consistent with this, etilefrine has been independently characterized as having a low order of vasoconstrictor activity when compared with several other sympathomimetic agents tested on rat tail artery preparations [3]. These data establish a clear potency hierarchy — noradrenaline ≥ norfenefrine > ST 1059 > etilefrine — which is essential for dose selection in vascular pharmacology experiments and for understanding the drug's differentiated mechanism (greater reliance on cardiac β1-mediated inotropy than on pure α1-mediated vasoconstriction).

Vascular pharmacology Vasoconstrictor potency Isolated vessel assay

Meta-Analysis Head-to-Head: Midodrine Demonstrates Superior Responder Rate vs. Etilefrine in Vasovagal Syncope, Defining Relative Clinical Positioning

A meta-analysis of six randomized placebo-controlled trials (n = 329) evaluating alpha-adrenoceptor agonists for vasovagal syncope treatment provided a quantitative head-to-head comparison of responder rates between midodrine and etilefrine [1]. The weighted mean percentage of responders for midodrine was significantly greater than that for etilefrine: 76.3% ± 7.7% versus 65.5% ± 15.4% (p < 0.001). Both agents were superior to placebo (OR 0.21, 95% CI 0.06 to 0.77, p = 0.02). This 10.8 percentage-point absolute difference in responder rate defines the relative clinical positioning of these two agents in vasovagal syncope, with midodrine holding a statistically significant advantage. However, the review authors noted poor study quality and potential publication bias, and etilefrine retains a distinct mechanistic profile (combined β1 + α1 agonism) that may be preferred in specific patient subpopulations where pure α1-agonism is suboptimal.

Vasovagal syncope Alpha-adrenoceptor agonists Meta-analysis

Receptor Selectivity Profile: Etilefrine Functions as a Highly Selective β1-Adrenoceptor Agonist with Moderate Indirect Sympathomimetic Activity

In isolated, blood-perfused dog heart preparations, etilefrine was characterized as a highly selective β1-adrenoceptor agonist, with its positive chronotropic and inotropic effects being significantly inhibited by the β1-selective blocker atenolol but not by the β2-selective blocker ICI 118,551 [1]. This β1-selectivity profile is comparable to that of dobutamine [2]. In vitro binding studies have consistently demonstrated that etilefrine has much higher affinity for β1 (cardiac) than for β2 adrenoreceptors [3]. Additionally, etilefrine possesses moderate indirect sympathomimetic activity via a tyramine-like catecholamine-releasing mechanism, as confirmed by [3H]noradrenaline efflux studies in rat ventral caudal artery, where its indirect activity was equivalent to that of ephedrine, although less than that of tyramine [4]. This dual direct + indirect mechanism distinguishes etilefrine from purely direct-acting agonists such as phenylephrine.

Beta-1 adrenoceptor selectivity Indirect sympathomimetic activity Cardiac pharmacology

(R)-Etilefrine: Evidence-Backed Research and Industrial Application Scenarios Derived from Quantitative Comparator Data


Chiral Reference Standard for Enantiomeric Purity Method Development and Quality Control of Racemic Etilefrine Drug Products

Given that the clinically administered etilefrine is a 50:50 racemate [1] and that the (R)-(-)-enantiomer is the pharmacologically active eutomer [2], (R)-Etilefrine (CAS 2259-99-6) serves as an indispensable chiral reference standard. Analytical laboratories performing HPLC chiral separation of etilefrine enantiomers [3] require the pure (R)-enantiomer for method validation, system suitability testing, and quantification of enantiomeric excess in racemic drug substance and finished product batches. This application is directly supported by the stereoselective pharmacological evidence from Knorr 1984, which establishes the regulatory and scientific relevance of enantiomeric identity.

Stereoselective Pharmacokinetic and Transporter Interaction Studies Using the Defined Active Enantiomer

The stereoselective transport of etilefrine by OCT1 has been experimentally demonstrated [1], establishing that the (R)- and (S)-enantiomers are handled differently by organic cation transporters involved in hepatic and renal drug elimination. Researchers investigating enantiomer-specific ADME properties, drug-drug interactions at OCT1/MATE transporters, or stereoselective first-pass metabolism require the isolated (R)-enantiomer rather than the racemate. The established oral bioavailability of racemic etilefrine (55%) [2] masks potential enantiomer-specific differences that can only be resolved using the pure (R)-stereoisomer.

In Vitro Receptor Pharmacology: Characterizing Stereoselective Binding and Functional Selectivity at Adrenergic Receptor Subtypes

Etilefrine's well-documented β1-selectivity over β2-adrenoreceptors [1] and its dual direct/indirect sympathomimetic mechanism [2] make it a valuable tool compound for adrenergic receptor research. However, all published receptor affinity and functional selectivity data to date have been generated using racemic etilefrine. The (R)-enantiomer is required to definitively characterize stereoselective binding kinetics (e.g., Ki, Kon/Koff) at recombinant α1A, α1B, α1D, β1, and β2 receptors, and to determine whether the (S)-enantiomer acts as a silent distomer, a partial agonist, or even a functional antagonist at any receptor subtype. This application is supported by the class-level evidence of stereoselective receptor interactions among β-adrenergic ligands.

Preclinical Development of Enantiopure Etilefrine Formulations for Improved Therapeutic Index

The clinical evidence that racemic etilefrine achieves equivalent efficacy to phenylephrine with lower cumulative dosing (5.66 vs. 6.51 mL, P = 0.024) and shorter hypotension duration (2.78 vs. 3.25 min, P = 0.021) in obstetric spinal anesthesia [1] provides proof-of-concept for etilefrine's therapeutic utility. The demonstration that etilefrine pivalate (a prodrug of racemic etilefrine) is nearly twice as active orally as the parent drug on an equimolar basis [2] and achieves long-term systolic blood pressure increases of +40.3 mmHg [3] further validates the feasibility of pharmacokinetic optimization. An enantiopure (R)-etilefrine formulation or prodrug could potentially halve the required dose by eliminating the inactive distomer, thereby reducing metabolic burden and potentially improving the side effect profile. This scenario is directly supported by the Knorr 1984 enantiomer activity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etilefrine, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.